1,3-Dichloro-2,4,6-trifluorobenzene

Overview

Description

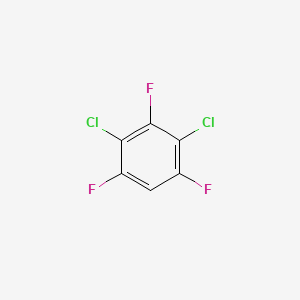

1,3-Dichloro-2,4,6-trifluorobenzene (CAS: 2368-53-8) is a halogenated aromatic compound with the molecular formula C₆HCl₂F₃ and a molecular weight of 200.97 g/mol . It features alternating chlorine and fluorine substituents at the 1,3- and 2,4,6-positions, respectively, creating a highly electron-deficient aromatic ring. Key physical properties include:

- Density: 1.595 g/cm³

- Boiling point: 161.5°C at 760 mmHg

- LogP: 3.411 (indicating moderate hydrophobicity)

- Vapor pressure: 2.95 mmHg at 25°C

The compound is primarily utilized as a reference material in laboratory settings and serves as a precursor in synthesizing fluorinated organic frameworks or catalysts . Its electron-deficient structure enables participation in nucleophilic aromatic substitution (NAS) reactions, though reactivity is modulated by the electron-withdrawing fluorine substituents .

Preparation Methods

The preparation of 1,3-Dichloro-2,4,6-trifluorobenzene involves several synthetic routes. One common method includes the use of pentachlorobenzonitrile and alkali metal fluoride as raw materials. The reaction is catalyzed by N, N, N-hexa-substituted guanidine in an organic solvent. The resulting product undergoes hydrolysis under alkaline conditions, followed by decarboxylation to yield this compound . This method is advantageous due to its simplicity, ease of operation, and cost-effectiveness, making it suitable for industrial production.

Chemical Reactions Analysis

1,3-Dichloro-2,4,6-trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles such as amino groups.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Major Products: The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Key Intermediate in Fluorinated Compounds

1,3-Dichloro-2,4,6-trifluorobenzene serves as a crucial intermediate in the synthesis of various fluorinated organic compounds. These compounds are important in pharmaceuticals and agrochemicals due to their unique properties that enhance biological activity and chemical stability .

Case Study: Synthesis of Triazine Derivatives

Research has demonstrated that derivatives of this compound can be employed to synthesize triazine derivatives, which exhibit diverse biological activities including anti-cancer and anti-inflammatory properties. The one-pot synthesis method has shown efficiency in producing these derivatives while minimizing waste .

Material Science

Development of Advanced Materials

The compound is utilized in the development of specialty polymers that exhibit enhanced thermal and chemical resistance. These materials are particularly suitable for high-performance applications such as electronics and aerospace .

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Applications | Electronics, Aerospace |

Pesticide Formulation

Role in Agrochemicals

this compound is also significant in formulating pesticides. Its incorporation into pesticide formulations helps create effective pest control solutions while aiming to reduce environmental impact compared to traditional pesticides .

Fluorinated Solvents

Use as a Solvent

In chemical reactions, this compound is used as a solvent due to its low toxicity and high stability. These characteristics make it a preferred choice for safe laboratory practices .

Environmental Chemistry

Behavior and Degradation Studies

Research on this compound includes its environmental behavior and degradation pathways. Understanding how fluorinated compounds interact with ecosystems is critical for assessing their environmental impact .

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2,4,6-trifluorobenzene involves its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing chlorine and fluorine atoms makes the compound highly reactive towards nucleophiles. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

1,3,5-Trichloro-2,4,6-trifluorobenzene (CAS: 319-88-0)

- Molecular formula : C₆Cl₃F₃

- Synthesis : Produced via the Halex method by reacting hexachlorobenzene with KF at 450°C, yielding 12% of this compound alongside other fluorinated derivatives .

- Key difference : Contains three chlorine atoms (vs. two in the target compound), increasing molecular weight (237.41 g/mol) and steric hindrance. This reduces reactivity in NAS compared to 1,3-dichloro-2,4,6-trifluorobenzene .

1,3,5-Trichlorobenzene (CAS: 108-70-3)

- Molecular formula : C₆H₃Cl₃

- Properties : Lacks fluorine substituents, resulting in a lower boiling point (208°C) and higher logP (4.62) due to increased hydrophobicity from chlorine .

- Applications : Used as a dielectric fluid and solvent, contrasting with the fluorinated target compound’s role in specialized syntheses .

3,5-Dichloro-2,4,6-trifluorobenzotrichloride (CAS: 1350637-13-6)

- Molecular formula : C₇Cl₅F₃

- Key feature : Contains a trichloromethyl (-CCl₃) group at the 5-position, drastically increasing molecular weight (318.34 g/mol) and density (1.795 g/cm³) .

- Reactivity : The -CCl₃ group enhances electrophilicity, making it more reactive in free-radical reactions compared to the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | logP |

|---|---|---|---|---|

| This compound | 200.97 | 1.595 | 161.5 | 3.411 |

| 1,3,5-Trichloro-2,4,6-trifluorobenzene | 237.41 | N/A | N/A | N/A |

| 1,3,5-Trichlorobenzene | 181.45 | 1.454 | 208 | 4.62 |

| 3,5-Dichloro-2,4,6-trifluoropyridine | 199.97 | N/A | N/A | N/A |

Notes:

- Fluorinated derivatives exhibit lower boiling points than chlorinated analogues due to weaker intermolecular forces (e.g., this compound vs. 1,3,5-trichlorobenzene) .

- The logP value of the target compound (3.411) reflects a balance between fluorine’s hydrophilicity and chlorine’s hydrophobicity .

Nucleophilic Aromatic Substitution (NAS)

- This compound : Fluorine’s strong electron-withdrawing effect activates the ring for NAS, but steric hindrance from multiple substituents limits reaction rates. For example, ammonia substitutes chlorine preferentially over fluorine .

- 1,3-Dichloro-2,4,6-trinitrobenzene (CAS: 1630-09-7): Nitro groups further deactivate the ring, but X-ray data show perpendicular nitro groups that sterically hinder substitution, leading to unique reactivity patterns .

Biological Activity

1,3-Dichloro-2,4,6-trifluorobenzene (C6HCl2F3) is an aromatic compound characterized by the substitution of three hydrogen atoms in benzene with two chlorine and three fluorine atoms. This unique substitution pattern imparts distinct chemical properties, making it a subject of interest in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for evaluating its potential applications and implications in health and ecology.

- Molecular Formula : C6HCl2F3

- Molecular Weight : 200.973 g/mol

- CAS Number : 2368-53-8

The compound's structure allows for various chemical reactions, particularly nucleophilic substitutions due to the presence of electron-withdrawing groups (chlorine and fluorine), which enhance its reactivity towards nucleophiles .

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit several biological activities, notably antimicrobial and anticancer properties. The following sections detail these activities based on current research findings.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds related to this compound. For instance:

- Mechanism : The compound's ability to disrupt bacterial cell membranes and inhibit enzyme activity is a proposed mechanism for its antimicrobial effects.

- Case Study : A study indicated that derivatives of this compound demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting potential applications in developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- Cell Line Studies : Research involving various human cancer cell lines has shown that certain derivatives can inhibit cell proliferation. For example:

These findings suggest that structural modifications can enhance the compound's efficacy against cancer cells.

The biological activity of this compound is largely attributed to its reactivity profile:

- Nucleophilic Substitution : The presence of electronegative atoms (chlorine and fluorine) facilitates nucleophilic attacks by biological molecules such as amino acids and nucleotides.

- Target Interactions : The specific interactions with biological targets depend on the substituents' positions on the aromatic ring and the nature of the nucleophile involved in the reaction .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Dichlorotetrafluorobenzene | Additional fluorine atom | Increased reactivity |

| 1,3,5-Trichloro-2,4,6-trifluorobenzene | Additional chlorine atom | Varied reactivity |

| 4-Chlorobenzotrifluoride | Different substitution pattern | Different chemical properties |

This table highlights how variations in substitution can influence both chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic methods for producing 1,3-dichloro-2,4,6-trifluorobenzene, and what are their key reaction conditions?

The primary synthesis route is the Halex method , which involves halogen exchange using potassium fluoride (KF) under high-temperature (450°C) and pressure (1.03 MPa) conditions. This process replaces chlorine atoms with fluorine in polychlorinated aromatic precursors like hexachlorobenzene. Yields typically range from 12–21%, with byproducts such as chloropentafluorobenzene and trichlorotrifluorobenzene requiring chromatographic separation. Optimization focuses on fluorine utilization efficiency and minimizing HF byproduct formation .

Q. What physical properties of this compound are critical for experimental design and handling?

Key properties include:

- Density : 1.599 g/cm³ (informs solvent compatibility)

- Melting point : -11 to -10°C (guides low-temperature reactions)

- Boiling point : 161–162°C (dictates distillation parameters)

- Refractive index : 1.487 (supports purity assessment via refractometry) These properties are essential for designing purification protocols (e.g., fractional distillation) and ensuring stability during storage (sealed, dry, room-temperature conditions) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Critical precautions include:

- Use of PPE (nitrile gloves, chemical goggles, respiratory protection).

- Work in fume hoods to prevent inhalation of volatile vapors.

- Immediate eye flushing with water for 15 minutes upon contact, followed by medical consultation (per R36/37/38 risk phrases).

- Storage in chemically resistant containers away from oxidizing agents .

Advanced Research Questions

Q. How do chlorine and fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Fluorine’s strong electron-withdrawing effect activates the aromatic ring for NAS, while chlorine’s moderate deactivation creates regioselective substitution patterns . Kinetic studies demonstrate that adjacent fluorine atoms stabilize Meisenheimer intermediates, enabling sequential substitutions even in highly halogenated systems. For example, trinitrotrichlorobenzene undergoes complete amination to triaminotrinitrobenzene due to cumulative electronic effects and steric alignment of nitro groups (perpendicular to the ring, as shown by X-ray crystallography) .

Q. What methodologies are employed to determine thermodynamic properties like heat capacity and entropy of halogenated benzenes?

Low-temperature calorimetry (13–350 K range) combined with vapor pressure measurements provides absolute entropy () and enthalpy () data. For 1,3,5-trichloro-2,4,6-trifluorobenzene, entropy values correlate with rotational barriers of substituents, calculated via integration of versus . Adiabatic calorimeters achieve precision ±0.5% for , validated against NIST reference data .

Q. How can this compound serve as a precursor for phosphorescent materials in materials science applications?

When co-crystallized with triphenylene via halogen bonding (C–X···π interactions), it forms composite crystals exhibiting room-temperature phosphorescence (RTP) . Structural analysis reveals alignment of molecular dipoles through s-hole/π-hole interactions, enhancing spin-orbit coupling. Photophysical characterization via time-resolved spectroscopy shows RTP lifetimes >100 ms, tunable by varying halogen substituents .

Q. What analytical techniques are recommended for characterizing purity and substitution patterns in derivatives?

- 19F/13C NMR : Resolves substitution positions through distinct chemical shifts (e.g., fluorine deshielding at meta positions).

- GC-MS with electron ionization : Detects impurities <0.1% via fragmentation patterns.

- X-ray diffraction : Maps crystal packing and halogen-bonding networks.

- DFT calculations : Predict vibrational spectra (IR/Raman) for structural validation .

Properties

IUPAC Name |

2,4-dichloro-1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F3/c7-4-2(9)1-3(10)5(8)6(4)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGVNYNJSZHQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178347 | |

| Record name | 1,3-Dichloro-2,4,6-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2368-53-8 | |

| Record name | 2,4-Dichloro-1,3,5-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2368-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2,4,6-trifluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002368538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-2,4,6-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichloro-2,4,6-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.